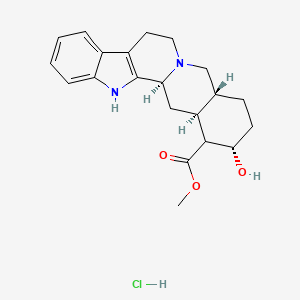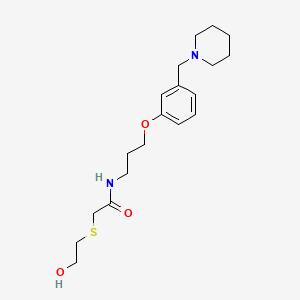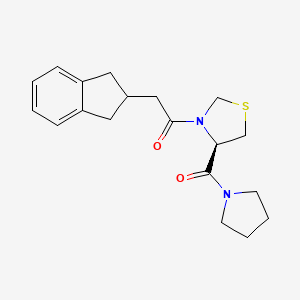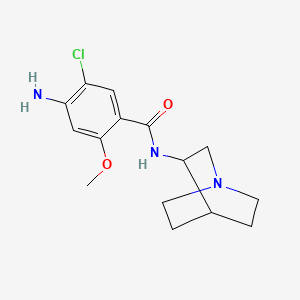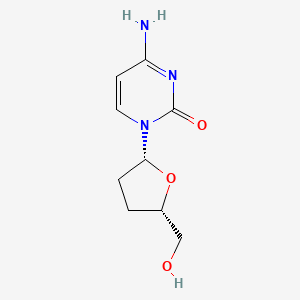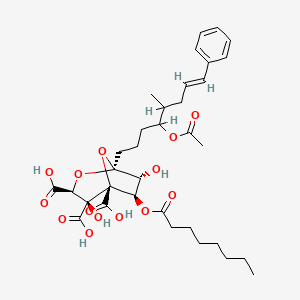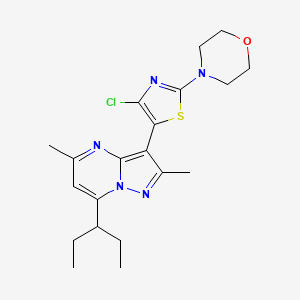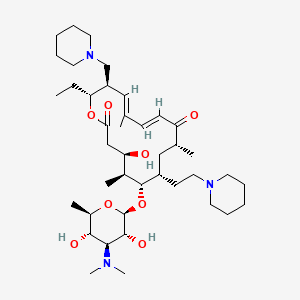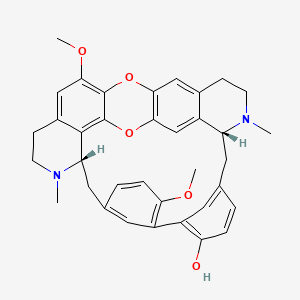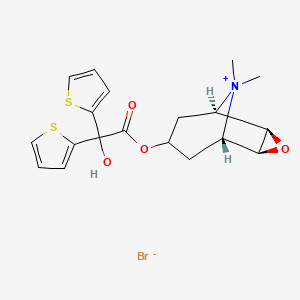
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine
Übersicht
Beschreibung
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine, also known as TPEN, is a compound with the molecular weight of 424.54 . It is often used as a chelating agent .
Molecular Structure Analysis
The molecular structure of TPEN is represented by the empirical formula C26H28N6 . The compound has a complex structure with four pyridylmethyl groups attached to an ethylenediamine core .Chemical Reactions Analysis
TPEN is known to be a powerful, cell-permeant chelating agent . It has an extremely high affinity for heavy metals but a low affinity for Ca2+ and Mg2+ . It is often used in conjunction with Zn2+ sensors to validate fluorescence enhancement observations .Physical And Chemical Properties Analysis
TPEN is a solid substance . It is soluble in ethanol (10 mg/mL), 0.1 M phosphate pH 7.0 (25 μM), and DMSO . It is typically stored at temperatures between 15-25°C .Wissenschaftliche Forschungsanwendungen
1. Fluorescence Response
- Application Summary: TPEN has been used in fluorescence studies to detect the presence of Cd2+ ions . The fluorescence enhancement of TPEN was changed to Cd2+ preference via the introduction of a methoxymethyloxy (MOMO) substituent at the 8-position of one of the four quinoline rings .
- Methods of Application: The method involves the introduction of a MOMO substituent at the 8-position of one of the four quinoline rings of TPEN .
- Results or Outcomes: The introduction of the MOMO group resulted in a change in selectivity from Zn2+ to Cd2+, with a fluorescence enhancement ratio (IZn/ICd) of 0.2 .
2. Inhibition of Biofilm and Hyphal Formation
- Application Summary: TPEN, a zinc chelator, has been found to inhibit biofilm and hyphal formation in Trichosporon asahii, a major causative fungus of deep-seated trichosporonosis .
- Methods of Application: The study involved evaluating the effect of cation chelators on biofilm formation, with TPEN showing greater inhibition than other chelators .
- Results or Outcomes: The inhibitory effect of TPEN was suppressed by the addition of zinc, suggesting that zinc is essential for biofilm and hyphal formation .
3. Treatment of Human Embryonic Kidney (HEK293T) Cells
- Application Summary: TPEN has been used in the treatment of human embryonic kidney (HEK293T) cells for assessing its effect on the Jembrana disease virus (JDV) viral infectivity factor (Vif) functionality .
- Methods of Application: The method involves the treatment of HEK293T cells with TPEN .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
4. Chelation of Zinc Ions
- Application Summary: TPEN has been used in P19 embryonic carcinoma cells for chelation of zinc ions released during apoptosis .
- Methods of Application: The method involves the treatment of P19 embryonic carcinoma cells with TPEN .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
5. Effect on Lentiviral Vpx Infection
- Application Summary: TPEN has been used to evaluate its effect on lentiviral Vpx infection on human monocytic THP-1 cells .
- Methods of Application: The method involves the treatment of THP-1 cells with TPEN .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
6. Production of Urethane Foams
- Application Summary: N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine, a variant of TPEN, is used as a catalyst in the production of urethane foams .
- Methods of Application: The method involves the use of this compound as a catalyst in the production process .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
7. Chelating Agent
- Application Summary: N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine, a variant of TPEN, is primarily used as a chelating agent and as a building block in the synthesis of various chemical compounds .
- Methods of Application: The method involves the use of this compound as a chelating agent in the synthesis of various chemical compounds .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
8. Metal Extraction and Catalysis
- Application Summary: N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine is also useful in metal extraction and catalysis because of its ability to form stable complexes with metal ions .
- Methods of Application: The method involves the use of this compound in metal extraction and catalysis .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
9. Inhibition of Nitric Oxide Signalling
- Application Summary: TPEN elicits pro-apoptotic effect in human acute promyelocytic NB4 cells by inhibiting nitric oxide signalling .
- Methods of Application: The method involves the treatment of human acute promyelocytic NB4 cells with TPEN .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
Eigenschaften
IUPAC Name |
N,N,N',N'-tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6/c1-5-13-27-23(9-1)19-31(20-24-10-2-6-14-28-24)17-18-32(21-25-11-3-7-15-29-25)22-26-12-4-8-16-30-26/h1-16H,17-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRXLMUYFMERMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168583 | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
CAS RN |
16858-02-9 | |
| Record name | N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16858-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016858029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-TETRAKIS(2-PYRIDYLMETHYL)ETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PTU1U29I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



